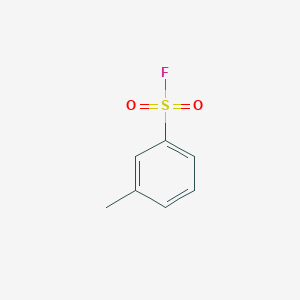
m-Toluenesulfonyl fluoride
説明
M-Toluenesulfonyl fluoride is used for sulfonylation of organometallic reagents as a simple, one-step synthesis of sulfones . It is also useful in the treatment of Alzheimer’s disease .
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The molecular formula of this compound is CH3C6H4SO2F . It has a molecular weight of 174.19 .Chemical Reactions Analysis
This compound is used for sulfonylation of organometallic reagents as a simple, one-step synthesis of sulfones . It is also used to study the DNS polymerase from spinach leaf extracts .科学的研究の応用
Synthesis of p-toluenesulfonyl fluoride
m-Toluenesulfonyl fluoride is a chemical of interest due to its insecticidal, germicidal, and enzyme inhibitory properties. A study by Yadav and Paranjape (2005) detailed the synthesis of p-toluenesulfonyl fluoride, which is used as a peroxygen bleach activator and in Alzheimer's disease treatment. The synthesis involves reacting p-toluenesulfonyl chloride with potassium fluoride using PEG-400 as a catalyst under solid–liquid phase transfer catalysis (Yadav & Paranjape, 2005).
Fluoride Anion Recognition and Sensing
Fluoride anion recognition is vital due to fluoride's dual nature in industrial applications and human health. Cametti and Rissanen (2009) discussed approaches for fluoride binding, especially in protic solvents and water. This research is significant for understanding the interaction with fluoride in various environments (Cametti & Rissanen, 2009).
Production of α-Fluoro-β-amino Acrylaldehydes
Funabiki et al. (1994) described the reaction of 2,3,3-Trifluoro-1-propenyl p-toluenesulfonate with amines, in the presence of triethylamine and fluoride ion, to produce α-fluoro-β-amino acrylaldehydes. This process highlights this compound's role in organic synthesis and its application in generating valuable chemical intermediates (Funabiki et al., 1994).
Fluoride Ion Complexation in Health Applications
Wade et al. (2010) discussed the importance of fluoride in dental health and its use in treating osteoporosis. Their research focuses on discovering methods for fluoride detection, especially in water, and understanding the capture of fluoride due to its high hydration enthalpy. This study is significant for its application in health and environmental monitoring (Wade et al., 2010).
Electrophilic Fluorination in Battery Applications
Toulgoat et al. (2007) reported the efficient preparation of several polyfluoroalkanesulfonyl fluorides, which have potential applications as electrolytes in lithium batteries. This study demonstrates the broader application of this compound derivatives in advanced battery technology (Toulgoat et al., 2007).
作用機序
Target of Action
The primary targets of m-Toluenesulfonyl fluoride are proteases , a group of enzymes that perform proteolysis . It acts as an irreversible serine protease inhibitor of trypsin, chymotrypsin, kallikrein, subtilisin, and thrombin . It also inhibits the cysteine protease papain .
Mode of Action
This compound interacts with its targets by binding to the active site of the protease enzymes, thereby inhibiting their activity . The introduction of the fluorine atom confers significant pi-donation from fluorine to sulfur, as well as strong ionicity between the two atoms . These factors attenuate the electrophilicity of the sulfur atom and increase the stability of the sulfur(VI) fluoride compared with other sulfur(VI) halides .
Biochemical Pathways
The compound’s interaction with protease enzymes affects the proteolytic pathways in the cell . By inhibiting these enzymes, this compound can prevent the breakdown of proteins into smaller peptides or amino acids, thereby affecting various downstream cellular processes .
Pharmacokinetics
Given its role as a protease inhibitor, it can be inferred that the compound may have a significant impact on protein metabolism .
Result of Action
The inhibition of protease enzymes by this compound can lead to the accumulation of proteins in the cell, potentially affecting various cellular functions . In addition, it is used in the preparation of cell lysates to inhibit protein digestion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is hydrolytically stable and resistant to reduction/oxidation chemistry . It should be noted that it is moisture-sensitive , indicating that the presence of water can affect its stability and efficacy.
生化学分析
Biochemical Properties
m-Toluenesulfonyl fluoride is known to inhibit serine proteases and acetylcholinesterase . It inhibits proteases such as chymotrypsin, trypsin, thrombin, and thiol proteases like papain . This compound achieves this by sulfonating serine residues at the active site .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a protease inhibitor . By inhibiting proteases, this compound can affect various cellular processes, including protein degradation and signal transduction .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of serine proteases . This binding results in the sulfonation of serine residues, which inhibits the activity of the protease .
Temporal Effects in Laboratory Settings
This compound is known to be unstable in the presence of water . Its half-life at 25°C at pH 7.0, 7.5, and 8.0 is 110, 55, and 35 minutes respectively . This instability needs to be taken into account when using this compound in laboratory settings .
Metabolic Pathways
This compound is involved in the inhibition of serine proteases, which play a role in various metabolic pathways
特性
IUPAC Name |
3-methylbenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCUZUIABCLFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302068 | |
| Record name | m-Toluenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454-66-0 | |
| Record name | 3-Methylbenzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Toluenesulfonyl fluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Toluenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbenzene-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


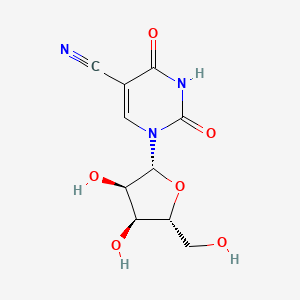


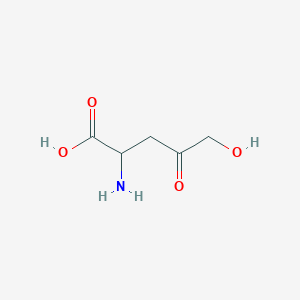
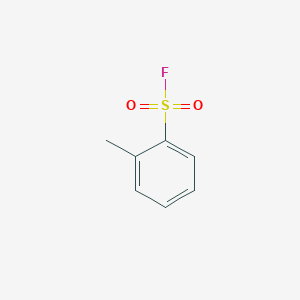


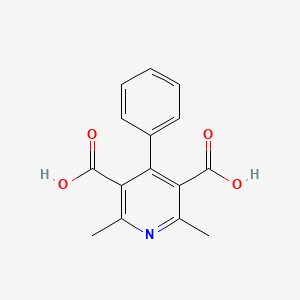

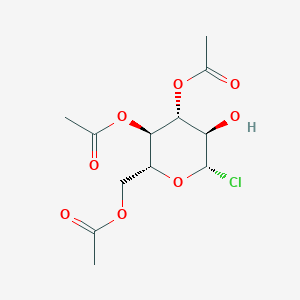

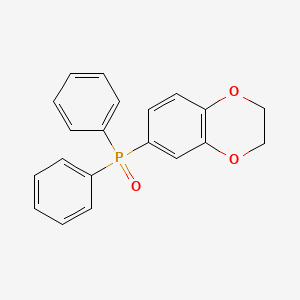

![[1,1'-Biphenyl]-3,4-diamine](/img/structure/B3052740.png)
